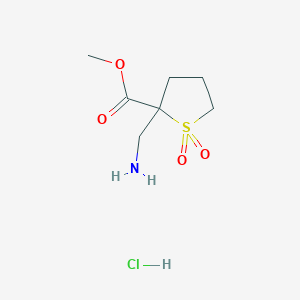
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride is a chemical compound with a unique structure that includes a thiolane ring, an aminomethyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride typically involves the reaction of a thiolane derivative with an aminomethyl group under specific conditions. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which has been shown to be an efficient reagent for esterification of amino acids . This method is advantageous due to its mild reaction conditions and good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact.
化学反応の分析
Types of Reactions
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound
科学的研究の応用
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiolane derivatives and aminomethyl carboxylates. Examples include:
Aminomethyl propanol: An alkanolamine with similar functional groups.
Other thiolane derivatives: Compounds with variations in the substituents on the thiolane ring.
Uniqueness
methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity
特性
IUPAC Name |
methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYLEXNXFSGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCS1(=O)=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














